molecular formula C9H20BrN B1278795 1-Butyl-1-methylpyrrolidinium bromide CAS No. 93457-69-3

1-Butyl-1-methylpyrrolidinium bromide

Cat. No. B1278795
CAS RN: 93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
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Patent
US09228075B2

Procedure details

About 200 mL of acetonitrile (manufactured by Junsei Co., Ltd. in Japan) was mixed with about 52.7 mL (0.5 mol) of methylpyrrolidone (manufactured by Fluka Co., Ltd.) under a nitrogen atmosphere to form a liquid mixture. Subsequently, about 58.6 mL (0.55 mol) of 2-bromobutane (manufactured by Aldrich Co., Ltd.) was added into the liquid mixture drop by drop to form a mixed solution. Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere, and was then stored at about 4° C. for about 12 hours to form crystals. After a supernatant was removed from the mixed solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator to remove a solvent therefrom. Subsequently, in order to remove impurities, the dried crystals were dissolved in about 100 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 30 minutes to form a solution. The solution was left at 4° C. for about 12 hours to form crystals again. After a supernatant was removed from the solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator. These processes were repeatedly conducted three times to obtain N-butyl-N-methylpyrrolidinium bromide at a yield of about 60%.
Quantity
58.6 mL
Type
reactant
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[Br:8][CH:9]([CH2:11][CH3:12])[CH3:10]>C(#N)C>[Br-:8].[CH2:10]([N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:9][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
58.6 mL
Type
reactant
Smiles
BrC(C)CC
Step Two
Name
Quantity
52.7 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a liquid mixture
CUSTOM
Type
CUSTOM
Details
to form a mixed solution
WAIT
Type
WAIT
Details
was then stored at about 4° C. for about 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to form crystals
CUSTOM
Type
CUSTOM
Details
After a supernatant was removed from the mixed solution
CUSTOM
Type
CUSTOM
Details
the crystals were dried at a temperature of about 35° C.
WAIT
Type
WAIT
Details
a pressure of about 0.2 atm for about 12 hours using
Duration
12 h
CUSTOM
Type
CUSTOM
Details
a vacuum evaporator
CUSTOM
Type
CUSTOM
Details
to remove a solvent
CUSTOM
Type
CUSTOM
Details
Subsequently, in order to remove impurities
DISSOLUTION
Type
DISSOLUTION
Details
the dried crystals were dissolved in about 100 mL of acetone
STIRRING
Type
STIRRING
Details
were then stirred at a temperature of about 25° C.
CUSTOM
Type
CUSTOM
Details
a pressure of about 1 atm for about 30 minutes to form a solution
Duration
30 min
WAIT
Type
WAIT
Details
The solution was left at 4° C. for about 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to form crystals again
CUSTOM
Type
CUSTOM
Details
After a supernatant was removed from the solution
CUSTOM
Type
CUSTOM
Details
the crystals were dried at a temperature of about 35° C.
WAIT
Type
WAIT
Details
a pressure of about 0.2 atm for about 12 hours using
Duration
12 h
CUSTOM
Type
CUSTOM
Details
a vacuum evaporator

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[Br-].C(CCC)[N+]1(CCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.